molecular formula C7H6ClN3 B1427752 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1140241-22-0

2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B1427752
CAS No.: 1140241-22-0
M. Wt: 167.59 g/mol
InChI Key: RJTAXXLTKRHRMI-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyrimidine ring.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine plays a significant role in biochemical reactions, particularly in enzyme inhibition. It has been shown to bind to enzymes such as DNA gyrase and RNA polymerase, preventing them from performing their functions . This compound also interacts with proteins involved in cell signaling pathways, influencing their activity and leading to various cellular responses.

Cellular Effects

The effects of this compound on cells are diverse. It has been found to induce apoptosis in cancer cells by up-regulating pro-apoptotic genes like P53 and BAX while down-regulating anti-apoptotic genes such as Bcl2 . Additionally, this compound can cause cell cycle arrest at the G1/S phase, leading to inhibited cell proliferation . These effects are mediated through its impact on cell signaling pathways and gene expression.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to specific biomolecules. For instance, it binds to the Bcl2 anti-apoptotic protein, inhibiting its function and promoting apoptosis . This compound also interacts with cyclin-dependent kinases (CDKs), inhibiting their activity and leading to cell cycle arrest . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that it can cause sustained inhibition of cell proliferation and apoptosis in cancer cells, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may lead to adverse effects such as weight loss and organ toxicity . These findings underscore the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing their activity and affecting the metabolism of other compounds . This compound can also alter metabolic flux, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, leading to the desired biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloropyrimidine with methylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in Suzuki or Heck coupling reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group at the 4-position and chlorine at the 2-position make it a versatile scaffold for developing targeted therapeutics .

Properties

IUPAC Name

2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-6-5(2-3-9-6)11-7(8)10-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTAXXLTKRHRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)Cl)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744657
Record name 2-Chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140241-22-0
Record name 2-Chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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